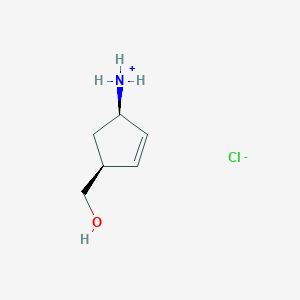
4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde
Descripción general
Descripción
El 1,2-dibromo-4-(1,2-dibromoethyl)ciclohexano es un retardante de llama bromado ampliamente utilizado en diversas aplicaciones industriales. Es conocido por su eficacia en la reducción de la inflamabilidad de los materiales, lo que lo convierte en un aditivo valioso en plásticos, tejidos, adhesivos y materiales de aislamiento para la construcción . Este compuesto existe como cuatro diastereómeros, cada uno de los cuales presenta quiralidad, lo que significa que cada diastereómero consta de un par de enantiómeros .
Aplicaciones Científicas De Investigación
El 1,2-dibromo-4-(1,2-dibromoethyl)ciclohexano tiene varias aplicaciones de investigación científica, entre ellas:
Direcciones Futuras
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 1,2-dibromo-4-(1,2-dibromoethyl)ciclohexano se puede sintetizar haciendo reaccionar bromoetano con ciclohexeno en condiciones de reacción apropiadas. Esta reacción normalmente requiere la presencia de un disolvente y un catalizador . El proceso implica la adición de átomos de bromo al anillo de ciclohexeno, lo que da lugar a la formación del compuesto deseado.
Métodos de producción industrial
La producción industrial de 1,2-dibromo-4-(1,2-dibromoethyl)ciclohexano sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. Se siguen estrictamente las medidas de seguridad para manipular el bromo y otros intermedios reactivos implicados en el proceso .
Análisis De Reacciones Químicas
Tipos de reacciones
El 1,2-dibromo-4-(1,2-dibromoethyl)ciclohexano experimenta diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir los átomos de bromo en hidrógeno, lo que da lugar a la formación de productos menos bromados o desbromados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄).
Principales productos formados
Oxidación: Los productos de oxidación pueden incluir ciclohexanonas o ciclohexanoles bromados.
Reducción: La reducción puede llevar a la formación de derivados de ciclohexano con menos átomos de bromo.
Sustitución: Las reacciones de sustitución pueden producir una variedad de derivados de ciclohexano con diferentes grupos funcionales.
Mecanismo De Acción
El mecanismo de acción del 1,2-dibromo-4-(1,2-dibromoethyl)ciclohexano implica su interacción con moléculas y sistemas biológicos. Se ha demostrado que se une a los receptores de andrógenos, alterando su regulación y potencialmente provocando una disrupción endocrina . Los átomos de bromo del compuesto desempeñan un papel crucial en su reactividad e interacciones con los objetivos moleculares .
Comparación Con Compuestos Similares
Compuestos similares
1,2-Dibromoetano: Otro compuesto bromado que se utiliza como retardante de llama y en otras aplicaciones industriales.
1,2-Dibromo-4-(1,2-dibromoethyl)benceno: Un compuesto estructuralmente similar con diferentes aplicaciones y propiedades.
Tetrabromobisfenol A (TBBPA): Un retardante de llama bromado ampliamente utilizado con diferentes propiedades químicas y aplicaciones.
Singularidad
El 1,2-dibromo-4-(1,2-dibromoethyl)ciclohexano es único por su estructura específica, que le permite existir como múltiples diastereómeros y enantiómeros. Esta diversidad estructural contribuye a su variada reactividad e interacciones con los sistemas biológicos . Su eficacia como retardante de llama y sus posibles efectos toxicológicos lo convierten en un compuesto de gran interés tanto en la investigación industrial como en la científica .
Propiedades
IUPAC Name |
4-[2-(diethylamino)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCUSYCCGKZKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328547 | |
| Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15182-94-2 | |
| Record name | 4-[2-(Diethylamino)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15182-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-(DIETHYLAMINO)-ETHOXY)-BENZALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)




![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)




